molecular formula C8H13NO2 B3051373 Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 3335-05-5

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B3051373
CAS No.: 3335-05-5
M. Wt: 155.19 g/mol
InChI Key: DYPMGDXWHGOTNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a catalyst such as l-proline–Fe(III) complex . Another method involves the use of Bronsted acidic ionic liquids like 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydrazines .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced tetrahydropyridine compounds, and substituted tetrahydropyridine derivatives .

Scientific Research Applications

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Biological Activity

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (ETPC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyridine ring with a carboxylate group at the 3-position. This structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in medicinal chemistry.

Research indicates that ETPC and its derivatives exhibit multiple mechanisms of action:

  • Antimicrobial Activity : ETPC has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
  • Enzyme Inhibition : ETPC derivatives have been found to inhibit specific enzymes such as farnesyltransferase, which plays a critical role in cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities of ETPC Derivatives

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits farnesyltransferase
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Study: Antibacterial Activity

A study conducted by Aridoss et al. demonstrated that a derivative of ETPC exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis. The study highlighted the potential for developing ETPC-based antibiotics .

Case Study: Neuroprotective Effects

In another study focused on neuroprotection, ETPC was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that ETPC significantly reduced cell death rates by enhancing cellular antioxidant defenses and inhibiting apoptotic pathways. This suggests potential applications in treating neurodegenerative diseases .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of ETPC derivatives.
  • In Vivo Studies : To evaluate the therapeutic potential in animal models for various diseases.
  • Mechanistic Studies : To elucidate the precise molecular pathways through which ETPC exerts its effects.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPMGDXWHGOTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294042
Record name ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-05-5
Record name NSC93736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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